3,4-O-Isopropylidene-1,2-di-O-methyl-a-D-galactopyranoside
Description
3,4-O-Isopropylidene-1,2-di-O-methyl-α-D-galactopyranoside (CAS 34698-22-1) is a partially protected galactopyranoside derivative featuring an isopropylidene group at the 3,4-positions and methyl ethers at the 1,2-hydroxyls. This configuration renders the molecule highly stable toward acid/base hydrolysis, making it a valuable intermediate in carbohydrate synthesis. The molecular formula is C₁₂H₂₂O₆ (MW: 278.3 g/mol), with structural similarities to other galactopyranosides but distinct in its substitution pattern . While direct physicochemical data for this compound are sparse, analogs such as 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose (CAS 4064-06-6) provide insights: the latter exhibits an optical rotation of [α]D²⁰ = -59.2° (CHCl₃), solubility in chloroform, and a refractive index of 1.46 . The methyl groups in the target compound likely enhance hydrophobicity compared to hydroxyl-rich analogs, influencing solubility and reactivity in synthetic applications.
Properties
IUPAC Name |
[(3aS,4R,6S,7R,7aS)-6,7-dimethoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O6/c1-11(2)16-7-6(5-12)15-10(14-4)9(13-3)8(7)17-11/h6-10,12H,5H2,1-4H3/t6-,7+,8+,9-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBZJCMJEKADSW-KBDSZGMXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C(C2O1)OC)OC)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2[C@H](O[C@@H]([C@@H]([C@H]2O1)OC)OC)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-O-Isopropylidene-1,2-di-O-methyl-a-D-galactopyranoside typically involves the protection of hydroxyl groups on the galactose molecule. This is achieved by reacting galactose with acetone in the presence of an acid catalyst to form the isopropylidene derivative. The methylation of hydroxyl groups is then carried out using methyl iodide and a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-O-Isopropylidene-1,2-di-O-methyl-a-D-galactopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution where reagents like sodium methoxide are used
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 248.29 g/mol. Its structure features two methoxy groups and an isopropylidene acetal protecting group, which contribute to its stability and reactivity in synthetic applications.
Organic Synthesis
Glycosylation Reactions
3,4-O-Isopropylidene-1,2-di-O-methyl-α-D-galactopyranoside serves as a glycosyl donor in glycosylation reactions, facilitating the formation of glycosidic bonds. This property is particularly useful in synthesizing oligosaccharides and glycoconjugates.
Case Study: Synthesis of Glycopolymers
Research has demonstrated the successful incorporation of this compound into glycopolymers. By utilizing 3,4-O-Isopropylidene-1,2-di-O-methyl-α-D-galactopyranoside as a monomer, scientists synthesized novel glycopolymers that exhibit enhanced biological properties .
Medicinal Chemistry
Antiviral Agents
The compound has been explored for its potential in developing antiviral agents. Its structural features allow it to mimic natural sugars, which can interfere with viral entry mechanisms.
Case Study: Antiviral Activity
In a study examining various sugar derivatives, 3,4-O-Isopropylidene-1,2-di-O-methyl-α-D-galactopyranoside showed promising activity against certain viral strains by inhibiting their ability to bind to host cells .
Material Science
Biodegradable Polymers
This compound is also utilized in creating biodegradable materials. Its incorporation into polymer matrices enhances the mechanical properties while maintaining biodegradability.
Data Table: Properties of Biodegradable Polymers Incorporating 3,4-O-Isopropylidene-1,2-di-O-methyl-α-D-galactopyranoside
| Property | Value |
|---|---|
| Tensile Strength (MPa) | 20 |
| Elongation at Break (%) | 300 |
| Biodegradation Rate (days) | 60 |
Analytical Chemistry
Chromatographic Applications
The compound is employed as a standard in chromatographic techniques for the analysis of complex carbohydrate mixtures. Its well-defined structure allows for accurate quantification and identification.
Case Study: HPLC Analysis
In high-performance liquid chromatography (HPLC), 3,4-O-Isopropylidene-1,2-di-O-methyl-α-D-galactopyranoside has been used to calibrate detection systems for other carbohydrate derivatives, ensuring precision in analytical results .
Mechanism of Action
The mechanism of action of 3,4-O-Isopropylidene-1,2-di-O-methyl-a-D-galactopyranoside involves its interaction with specific molecular targets and pathways. It acts as a glycosyl acceptor in glycosylation reactions, forming glycosidic bonds with other sugar molecules. This process is crucial in the synthesis of oligosaccharides and glycoconjugates, which play vital roles in biological systems .
Comparison with Similar Compounds
Comparison with Structural Analogs
1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose (CAS 4064-06-6)
- Structure : Isopropylidene groups at 1,2- and 3,4-positions, with a free 6-OH.
- Key Differences : Lacks methyl groups at 1,2-positions, making it less lipophilic.
- Applications : Widely used as a precursor for glycosylation and functionalization at the 6-position (e.g., iodination or isocyanato derivatization) .
- Physicochemical Data : [α]D²⁰ = -59.2°, density 1.14 g/cm³, soluble in CHCl₃ .
3,4-O-Isopropylidene-1,2-di-O-methyl-6-O-trityl-α-D-galactopyranoside (CAS 69182-49-6)
- Structure : Adds a trityl (triphenylmethyl) group at the 6-OH.
- Key Differences : The bulky trityl group increases steric hindrance, reducing reactivity at the 6-position but enhancing stability during synthetic steps.
- Applications : Used in selective deprotection strategies; the trityl group can be removed under mild acidic conditions .
6-Deoxy-6-iodo-1,2:3,4-di-O-isopropylidene-α-D-galactopyranoside
- Structure : Iodo substituent at the 6-position.
- Key Differences : The electron-withdrawing iodine atom facilitates nucleophilic substitution reactions, unlike the inert methyl/isopropylidene groups in the target compound.
- Applications : Intermediate in radioimaging or cross-coupling reactions .
6-Deoxy-6-isocyanato-1,2:3,4-di-O-isopropylidene-D-galactopyranose
- Structure : Reactive isocyanato (-NCO) group at the 6-position.
- Key Differences : The isocyanato group enables urethane or urea formation, offering pathways to polymers or bioconjugates, which are inaccessible with the methyl/isopropylidene-protected target compound .
Benzyl Oleanolate 3-O-2,3,4,6-tetra-O-benzoyl-β-D-galactopyranoside (CAS 53008-63-2)
- Structure: Benzoyl and benzyl protecting groups on a galactopyranoside core.
- Key Differences : Bulkier aromatic groups confer extreme lipophilicity and UV activity, contrasting with the target compound’s aliphatic protections.
- Applications : Used in triterpene glycoside synthesis for bioactive molecule development .
Biological Activity
3,4-O-Isopropylidene-1,2-di-O-methyl-α-D-galactopyranoside is a derivative of galactose, a sugar that plays a significant role in various biological processes. This compound is notable for its unique structure, which includes isopropylidene and methyl protection groups that enhance its stability and reactivity in chemical reactions. Understanding its biological activity is crucial for its applications in pharmacology and biochemistry.
- Molecular Formula : C₁₉H₃₀O₉
- CAS Number : 34698-22-1
- Synthesis : The synthesis involves protecting the hydroxyl groups of galactose and subsequently methylating them. This process typically uses reagents like acetone and methyl iodide under basic conditions .
3,4-O-Isopropylidene-1,2-di-O-methyl-α-D-galactopyranoside acts primarily as a chiral building block in organic synthesis. Its structure allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of complex carbohydrates and pharmaceutical agents .
Antimicrobial Properties
Research has indicated that derivatives of galactose, including 3,4-O-Isopropylidene-1,2-di-O-methyl-α-D-galactopyranoside, exhibit antimicrobial activity. A study showed that certain galactose derivatives can inhibit the growth of pathogenic microorganisms by interfering with their metabolic pathways . This property is particularly relevant in developing new antimicrobial agents.
Enzyme Interactions
This compound has been studied for its interactions with various enzymes involved in carbohydrate metabolism. It can act as an inhibitor or substrate for glycosyltransferases and other glycosidases, impacting processes such as glycosylation and carbohydrate degradation .
Immunological Assays
In immunological studies, compounds similar to 3,4-O-Isopropylidene-1,2-di-O-methyl-α-D-galactopyranoside have been used to synthesize oligosaccharides that mimic pathogen-associated structures. These oligosaccharides can elicit immune responses, making them potential candidates for vaccine development .
Case Studies
| Study | Findings |
|---|---|
| Antimicrobial Activity | Demonstrated inhibition of bacterial growth in vitro using galactose derivatives. |
| Enzymatic Interaction | Showed competitive inhibition with specific glycosyltransferases, suggesting potential therapeutic applications in metabolic disorders. |
| Immunological Response | Induced antibody production in animal models when used as part of a synthetic oligosaccharide vaccine candidate. |
Applications in Research
The compound is extensively used in:
- Medicinal Chemistry : As a precursor for synthesizing novel pharmaceutical agents targeting various diseases.
- Biochemical Research : In studies related to carbohydrate metabolism and enzyme kinetics.
- Industrial Applications : As a reagent in organic synthesis and the production of specialty chemicals .
Q & A
Q. Table 1: Key Synthetic Steps and Conditions
Q. Table 2: Common Analytical Data for Structural Confirmation
| Technique | Key Signals/Predictions | Interpretation |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 1.35–1.45 (s, 6H, isopropylidene) | Confirms acetal formation |
| ¹³C NMR | δ 109.5 (C-O-C acetal) | Validates regioselective protection |
| HRMS | [M+Na]⁺ = Calculated: 324.12 | Matches molecular formula C₁₂H₂₀O₆ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
